molecular formula C16H15F3N2O4 B2597263 2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide CAS No. 2034446-70-1

2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide

Cat. No. B2597263
CAS RN: 2034446-70-1
M. Wt: 356.301
InChI Key: LJRSYRGXAGAPGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide, commonly known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its ability to inhibit Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling.

Scientific Research Applications

Synthesis and Chemical Properties

2-(2-methoxyethoxy)-N-(2-(trifluoromethoxy)phenyl)isonicotinamide is involved in various synthetic and chemical research applications. One notable application includes its use in the synthesis of bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-FluorTM), which serves as an effective reagent for the conversion of alcohols to alkyl fluorides, aldehydes/ketones to gem-difluorides, and carboxylic acids to trifluoromethyl derivatives, showcasing its utility in creating a broad spectrum of chemically modified compounds with enhanced thermal stability compared to traditional deoxofluorination reagents (G. Lal et al., 1999).

Material Science and Engineering

In material science, the compound finds application in the development of new materials with specific electronic or photovoltaic properties. For instance, the synthesis and redox properties of diphosphene carrying a redox-active sterically protecting group involve compounds with similar structural motifs, leading to the construction of novel redox systems composed of the diphosphene and triarylamine units. This underscores the compound's relevance in designing materials with tailored electronic properties (Kyoko Tsuji et al., 1999).

Pharmaceutical Research

In the pharmaceutical field, derivatives of this compound are explored for their potential therapeutic applications. Research on species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives, including compounds with structural similarities, highlights the importance of such compounds in the development of disease-modifying antirheumatic drugs and their impact on mitochondrial enzymes critical for pyrimidine nucleotide synthesis, essential for immune cell functions (W. Knecht & M. Löffler, 1998).

Organic Electronics and Photovoltaics

Further, the compound's derivatives have been investigated for their potential in organic electronics and photovoltaics. For example, the synthesis and properties of unsymmetrical porphyrins possessing an isonicotinic acid moiety indicate the significance of such compounds in semiconductor material development, with applications in solar energy conversion and organic electronic devices due to their spectroscopic properties and potential as semiconductor materials (Shiqi Wang et al., 2021).

properties

IUPAC Name

2-(2-methoxyethoxy)-N-[2-(trifluoromethoxy)phenyl]pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O4/c1-23-8-9-24-14-10-11(6-7-20-14)15(22)21-12-4-2-3-5-13(12)25-16(17,18)19/h2-7,10H,8-9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRSYRGXAGAPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.